molecular formula C16H16N2O2 B2611188 2-(3,4-dimethoxyphenyl)-5-methyl-1H-benzimidazole CAS No. 630091-57-5

2-(3,4-dimethoxyphenyl)-5-methyl-1H-benzimidazole

Cat. No.: B2611188
CAS No.: 630091-57-5
M. Wt: 268.316
InChI Key: BYOSHWCTEYOKIZ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-5-methyl-1H-benzimidazole is a heterocyclic aromatic organic compound It is characterized by the presence of a benzimidazole core substituted with a 3,4-dimethoxyphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-5-methyl-1H-benzimidazole typically involves the condensation of 3,4-dimethoxyaniline with 5-methyl-1H-benzimidazole-2-carboxylic acid. This reaction is often carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-5-methyl-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-5-methyl-1H-benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-5-methyl-1H-benzimidazole involves its interaction with specific molecular targets. In cancer cells, it has been shown to induce apoptosis by inhibiting key enzymes involved in cell proliferation. The compound’s methoxy groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethoxyphenyl)-5-methyl-1H-benzimidazole is unique due to its benzimidazole core, which imparts distinct electronic properties and biological activities. Its specific substitution pattern enhances its potential as a therapeutic agent compared to other similar compounds.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-6-methyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-10-4-6-12-13(8-10)18-16(17-12)11-5-7-14(19-2)15(9-11)20-3/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOSHWCTEYOKIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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